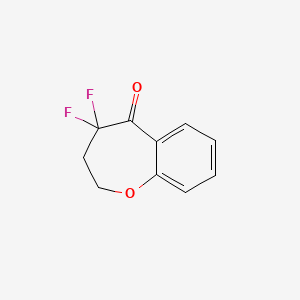

4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one” is an organic compound . It belongs to the class of organic compounds known as benzoxepines, which are organic compounds containing a benzene ring fused to an oxepine ring (an unsaturated seven-membered heterocycle with one oxygen atom replacing a carbon atom) .

Scientific Research Applications

Photochemical Synthesis

“4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one” has been used in the photochemical synthesis of novel naphtho [1,2-b]benzofuran derivatives . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Protein-Tyrosine Kinase (PTK) Inhibitors

Some 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which “4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one” is a part of, have been investigated as novel modulators of allergic and inflammatory phenomena . They have also been studied as inhibitors of protein-tyrosine kinases (PTKs) . PTKs are essential enzymes in cellular signaling processes which can regulate cell growth, differentiation, migration, and metabolism .

Anticancer Research

The derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and characterized for their potential as anticancer drugs . They have been found to inhibit ErbB1 and ErbB2, which are very important therapeutic targets for malignant tumors .

Nitric Oxide Donors

1,2,5-Oxadiazole oxides (furoxans), which “4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one” could potentially be a part of, are well-known nitric oxide donors . Among them, 4-fluorofuroxans have recently been found to be important photoinduced nitric oxide donors .

properties

IUPAC Name |

4,4-difluoro-2,3-dihydro-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)5-6-14-8-4-2-1-3-7(8)9(10)13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNQJAUXFMXTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(=O)C1(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2781354.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)

![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)